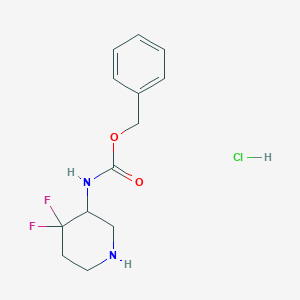

Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride

Description

Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride is a piperidine-derived compound featuring a carbamate functional group and two fluorine atoms at the 4,4-positions of the piperidine ring. This methyl-substituted analog has a molecular formula of C₁₄H₁₉ClF₂N₂O₂, a molecular weight of 320.76 g/mol, and a purity exceeding 98% . It is used exclusively in research settings, particularly as a synthetic intermediate or pharmacological probe .

Properties

IUPAC Name |

benzyl N-(4,4-difluoropiperidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2.ClH/c14-13(15)6-7-16-8-11(13)17-12(18)19-9-10-4-2-1-3-5-10;/h1-5,11,16H,6-9H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQVCTWOPGTSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-71-6 | |

| Record name | Carbamic acid, N-(4,4-difluoro-3-piperidinyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride typically involves the reaction of 4,4-difluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the piperidine ring or the benzyl group.

Reduction: Amines or reduced carbamate derivatives.

Substitution: Substituted benzyl or piperidine derivatives.

Scientific Research Applications

Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |

|---|---|---|---|---|---|

| Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride | 1823395-51-2 | C₁₄H₁₉ClF₂N₂O₂ | 320.76 | >98% | 4,4-difluoropiperidine + methylcarbamate |

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 234.30 | N/A | Unsubstituted piperidine + 4-amino group |

| Benzyl-(4-methylpiperidin-4-yl)carbamate hydrochloride | 676559-74-3 | C₁₄H₂₁ClN₂O₂ | 284.78 | 95% | 4-methylpiperidine + carbamate |

| 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid tert-butyl ester | N/A | C₁₅H₂₇N₂O₂ | 267.39 | N/A | Piperidine + cyclopropylaminomethyl moiety |

Key Observations :

- Benzyl 4-aminopiperidine-1-carboxylate lacks fluorine or methyl groups, resulting in a simpler structure and lower molecular weight (234.30 g/mol) .

- Benzyl-(4-methylpiperidin-4-yl)carbamate hydrochloride (CAS: 676559-74-3) shows intermediate molecular weight (284.78 g/mol) and reduced purity (95%) compared to the difluoro-methylcarbamate derivative .

Stability and Handling

- Safety: The toxicological profile of Benzyl 4-aminopiperidine-1-carboxylate remains uncharacterized, necessitating precautions such as eye flushing and medical consultation upon exposure . The difluoro-methylcarbamate derivative is explicitly labeled "For Research Use Only," prohibiting human or diagnostic applications .

Biological Activity

Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly for its antiviral properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H19ClF2N2O2

- Molar Mass : 320.76 g/mol

- CAS Number : 1951441-71-6

The compound features a benzyl group, a piperidine ring with two fluorine substituents at the 4-position, and a carbamate functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies .

This compound exhibits its biological effects primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding or catalysis.

- Viral Targeting : It acts as a capsid assembly modulator against viruses such as Hepatitis B virus (HBV). Research indicates that it misdirects capsid protein dimers to assemble empty capsids, inhibiting viral replication by preventing the synthesis of viral DNA in hepatocytes .

Antiviral Properties

The compound has shown promising results in various studies regarding its antiviral efficacy:

- Hepatitis B Virus (HBV) : this compound has been noted for its ability to inhibit HBV replication effectively. The presence of fluorine atoms is believed to enhance binding affinity and selectivity for viral targets .

Enzyme Interaction Studies

Research has focused on the compound's binding affinity to various enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Benzyl (3-fluoropiperidin-3-yl)carbamate | Piperidine ring with one fluorine | Moderate antiviral activity | Less potent than difluorinated analogs |

| 4-(Trifluoromethyl)piperidine carbamate | Trifluoromethyl group instead of difluoro | Antiviral properties | Increased lipophilicity affects absorption |

| Benzyl (4,4-dichloropiperidin-3-yl)carbamate | Chlorine atoms instead of fluorine | Varies based on substitution | Different reactivity due to halogen type |

The difluoro derivative exhibits enhanced stability and distinct interactions with molecular targets compared to its analogs .

Case Studies and Research Findings

- Study on HBV Capsid Assembly : A significant study demonstrated that this compound effectively disrupts HBV capsid assembly in vitro. The results indicated a dose-dependent inhibition of viral replication in hepatocyte cell lines .

- Enzyme Binding Affinity : Another research effort focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings highlighted a strong binding affinity that suggests potential therapeutic applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for Benzyl (4,4-difluoropiperidin-3-yl)carbamate hydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling reactions. Key steps include fluorination of the piperidine ring using agents like DAST (diethylaminosulfur trifluoride) and subsequent benzylation under basic conditions (e.g., triethylamine in dichloromethane) . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >95% purity .

Q. How does the fluorine substitution at the 4,4-positions of the piperidine ring influence the compound’s reactivity?

- Methodological Answer : The difluoro group enhances electrophilicity at adjacent positions due to electron-withdrawing effects, facilitating nucleophilic attacks in downstream reactions. Comparative studies with non-fluorinated analogs show reduced steric hindrance and improved solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for coupling reactions in drug discovery .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a chiral building block for synthesizing fluorinated drug candidates, particularly protease inhibitors and GPCR modulators. The fluorine atoms improve metabolic stability and bioavailability, as demonstrated in pharmacokinetic studies using LC-MS/MS analysis of plasma stability assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). A meta-analysis approach is recommended:

Normalize data using internal controls (e.g., IC50 values against reference compounds).

Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Cross-reference crystallographic data (e.g., SHELX-refined structures) to confirm target engagement .

Q. What experimental strategies are effective for analyzing the stereochemical impact of the 3-yl carbamate group?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

- X-ray crystallography : Refine structures via SHELXL (SHELX suite) to determine absolute configuration and hydrogen-bonding patterns .

- Molecular dynamics simulations : Compare docking scores (AutoDock Vina) of R/S isomers against target proteins to correlate stereochemistry with activity .

Q. Which analytical techniques are critical for characterizing batch-to-batch variability in this compound?

- Methodological Answer :

- 1H/19F NMR : Monitor fluorination efficiency (δ -120 to -140 ppm for CF2 groups) and carbamate integrity.

- LC-HRMS : Detect trace impurities (e.g., de-fluorinated byproducts) with m/z accuracy <2 ppm.

- Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability, which impact storage conditions .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH stability profiling : Incubate in buffers (pH 1–10) and quantify degradation via UV-Vis spectroscopy (λ = 260 nm).

- Microsomal stability assays : Use liver microsomes (human/rat) with NADPH cofactor; analyze metabolites using UPLC-QTOF.

- Formulation strategies : Encapsulate in PEGylated liposomes to enhance half-life, as validated in rodent pharmacokinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.